molecular formula C17H21BrN2O4 B12841903 Methyl (S)-3-(4-bromo-1H-indol-3-yl)-2-((tert-butoxycarbonyl)amino)propanoate

Methyl (S)-3-(4-bromo-1H-indol-3-yl)-2-((tert-butoxycarbonyl)amino)propanoate

Cat. No.: B12841903
M. Wt: 397.3 g/mol
InChI Key: JSXFCSUOYOQOLC-ZDUSSCGKSA-N
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Description

Methyl (S)-3-(4-bromo-1H-indol-3-yl)-2-((tert-butoxycarbonyl)amino)propanoate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a brominated indole ring and a tert-butoxycarbonyl (Boc) protected amino group, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-3-(4-bromo-1H-indol-3-yl)-2-((tert-butoxycarbonyl)amino)propanoate typically involves several steps:

    Bromination of Indole: The starting material, indole, is brominated at the 4-position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.

    Formation of the Amino Ester: The brominated indole is then reacted with (S)-2-((tert-butoxycarbonyl)amino)propanoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired ester.

    Methylation: The final step involves methylation of the ester using a methylating agent such as methyl iodide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-3-(4-bromo-1H-indol-3-yl)-2-((tert-butoxycarbonyl)amino)propanoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the indole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Deprotection Reactions: The tert-butoxycarbonyl (Boc) group can be removed under acidic conditions to yield the free amine.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the functional groups present and the reagents used.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while deprotection reactions yield the free amine.

Scientific Research Applications

Methyl (S)-3-(4-bromo-1H-indol-3-yl)-2-((tert-butoxycarbonyl)amino)propanoate has several scientific research applications:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.

    Biological Studies: The compound can be used in studies investigating the biological activity of indole derivatives.

    Chemical Biology: It can serve as a probe in chemical biology experiments to study protein-ligand interactions.

    Industrial Applications: The compound may be used in the development of new materials or as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of Methyl (S)-3-(4-bromo-1H-indol-3-yl)-2-((tert-butoxycarbonyl)amino)propanoate would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The brominated indole ring and the Boc-protected amino group play crucial roles in its interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Methyl (S)-3-(1H-indol-3-yl)-2-((tert-butoxycarbonyl)amino)propanoate: Similar structure but without the bromine atom.

    Methyl (S)-3-(4-chloro-1H-indol-3-yl)-2-((tert-butoxycarbonyl)amino)propanoate: Similar structure with a chlorine atom instead of bromine.

    Methyl (S)-3-(4-fluoro-1H-indol-3-yl)-2-((tert-butoxycarbonyl)amino)propanoate: Similar structure with a fluorine atom instead of bromine.

Uniqueness

The presence of the bromine atom in Methyl (S)-3-(4-bromo-1H-indol-3-yl)-2-((tert-butoxycarbonyl)amino)propanoate imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity. This makes it a valuable compound for specific applications where these properties are desired.

Properties

Molecular Formula

C17H21BrN2O4

Molecular Weight

397.3 g/mol

IUPAC Name

methyl (2S)-3-(4-bromo-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

InChI

InChI=1S/C17H21BrN2O4/c1-17(2,3)24-16(22)20-13(15(21)23-4)8-10-9-19-12-7-5-6-11(18)14(10)12/h5-7,9,13,19H,8H2,1-4H3,(H,20,22)/t13-/m0/s1

InChI Key

JSXFCSUOYOQOLC-ZDUSSCGKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=C1C(=CC=C2)Br)C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CNC2=C1C(=CC=C2)Br)C(=O)OC

Origin of Product

United States

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